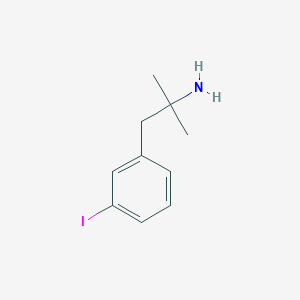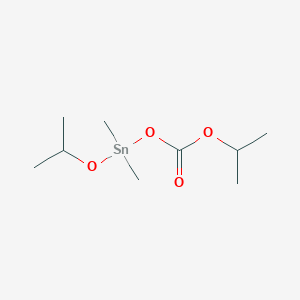
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is a unique organotin compound characterized by its distinct molecular structure. This compound is notable for its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane typically involves the reaction of organotin precursors with specific organic ligands under controlled conditions. One common method includes the use of tetramethyltin and a suitable ligand in the presence of a catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
Aplicaciones Científicas De Investigación
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds. Its unique structure allows it to interact with various substrates, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar structural motif but contains a phosphorus atom instead of tin.
1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another structurally related compound with different functional groups.
Uniqueness
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is unique due to its organotin core, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
917482-12-3 |
|---|---|
Fórmula molecular |
C9H20O4Sn |
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
[dimethyl(propan-2-yloxy)stannyl] propan-2-yl carbonate |
InChI |
InChI=1S/C4H8O3.C3H7O.2CH3.Sn/c1-3(2)7-4(5)6;1-3(2)4;;;/h3H,1-2H3,(H,5,6);3H,1-2H3;2*1H3;/q;-1;;;+2/p-1 |
Clave InChI |
OVZMHJUXGTUTRB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)O[Sn](C)(C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
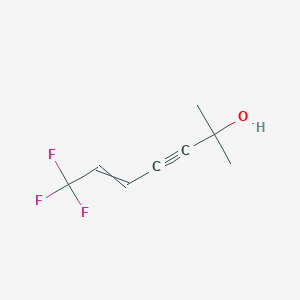

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
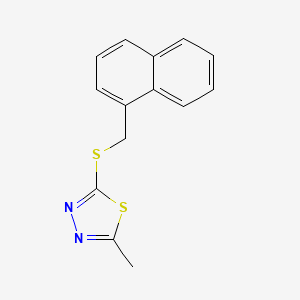
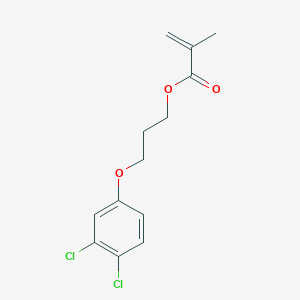
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
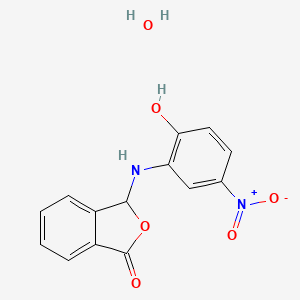
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

